

# Physicochemical Properties of 6-(Difluoromethyl)pyridin-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: 6-(Difluoromethyl)pyridin-3-ol

Cat. No.: B572816

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Disclaimer: This document provides a summary of predicted and publicly available data for **6-(Difluoromethyl)pyridin-3-ol**. Specific experimental data for this compound is limited. The experimental protocols described are general methods and may require optimization for this specific substance.

## Introduction

**6-(Difluoromethyl)pyridin-3-ol** is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The introduction of a difluoromethyl group can significantly modulate the physicochemical properties of a molecule, influencing its metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides an overview of the known and predicted physicochemical properties of **6-(Difluoromethyl)pyridin-3-ol**, along with general experimental protocols for their determination.

## Physicochemical Properties

Quantitative data for **6-(Difluoromethyl)pyridin-3-ol** is sparse in publicly accessible databases. The following table summarizes available predicted values.

Property	Value	Source	Notes
Molecular Formula	C <sub>6</sub> H <sub>5</sub> F <sub>2</sub> NO	PubChem	-
Molecular Weight	145.11 g/mol	PubChem	-
XlogP	1.2	PubChem	Predicted
Melting Point	Data not available	-	-
Boiling Point	Data not available	-	-
pKa	Data not available	-	The pyridinol moiety suggests both acidic and basic character.
Aqueous Solubility	Data not available	-	-

## Experimental Protocols

Detailed experimental protocols for **6-(Difluoromethyl)pyridin-3-ol** are not available. The following are general, standard procedures for determining key physicochemical properties of organic compounds.

### Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[\[1\]](#)[\[2\]](#)
- The capillary tube is placed in the heating block of the melting point apparatus.[\[1\]](#)
- The sample is heated at a steady, slow rate (approximately 1-2 °C per minute).
- The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.[\[1\]](#) A narrow melting range typically indicates a pure compound.

## Determination of Boiling Point

For liquid compounds, the boiling point is a characteristic physical property.

Apparatus:

- Thiele tube or other suitable heating bath
- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heat source (e.g., Bunsen burner)

Procedure:

- A small amount of the liquid is placed in the test tube.
- A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- The test tube is attached to a thermometer and heated in a Thiele tube.[\[4\]](#)
- As the liquid is heated, a stream of bubbles will emerge from the capillary tube.[\[3\]](#)[\[4\]](#)

- The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

## Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values. For a pyridinol, both acidic and basic pKa values may be determined.

Method: Potentiometric Titration

- A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) of known concentration is prepared.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[6][7]
- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[6]
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.[7]

Method: UV-Vis Spectroscopy

- The UV-Vis spectrum of the compound is recorded in a series of buffers with different known pH values.
- The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is monitored.
- A plot of absorbance versus pH will yield a sigmoidal curve.
- The pKa is the pH at the inflection point of this curve.[8]

## Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable method.<sup>[9]</sup>

Procedure (Shake-Flask Method):

- A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water), which have been pre-saturated with each other.<sup>[10]</sup>
- The solution is added to a flask containing the other solvent.
- The flask is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.<sup>[11]</sup>
- The two phases are separated.
- The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).<sup>[11]</sup>
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.<sup>[12]</sup>
- LogP is the logarithm of this ratio.<sup>[12]</sup>

## Determination of Aqueous Solubility

Procedure (Shake-Flask Method):

- An excess amount of the solid compound is added to a known volume of water in a flask.
- The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is filtered to remove the undissolved solid.

- The concentration of the compound in the clear filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility.[13]

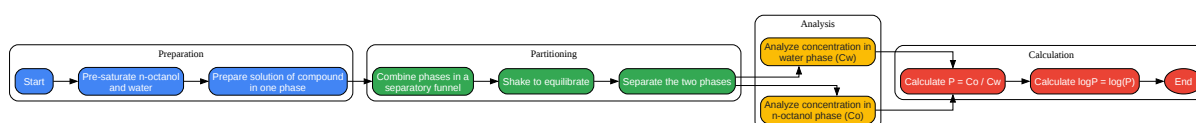
## Safety and Handling

A specific Safety Data Sheet (SDS) for **6-(Difluoromethyl)pyridin-3-ol** is not readily available. For related fluorinated pyridine compounds, general laboratory safety precautions should be followed.[14][15][16] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][17] Avoid inhalation of dust or vapors and contact with skin and eyes.[14]

## Visualization

### Experimental Workflow for logP Determination

The following diagram illustrates the general workflow for determining the octanol-water partition coefficient (logP) using the shake-flask method.



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Caption: Workflow for logP determination by the shake-flask method.

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- To cite this document: BenchChem. [Physicochemical Properties of 6-(Difluoromethyl)pyridin-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b572816#physicochemical-properties-of-6-difluoromethyl-pyridin-3-ol]

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